molecular formula C24H22N4S B2841134 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine CAS No. 439093-66-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2841134
CAS No.: 439093-66-0
M. Wt: 398.53
InChI Key: NLSBQFZNAUKXDV-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyrrole, thiophene, and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with pyrazolopyrimidine under specific conditions. Common reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as Cs2CO3/DMSO .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce various functional groups onto the pyrrole or thiophene rings .

Scientific Research Applications

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, thiophene, and pyrazolopyrimidine derivatives. Examples include:

Uniqueness

What sets 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenethylpyrazolo[1,5-a]pyrimidine apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4S/c1-17-8-9-18(2)27(17)22-13-15-29-24(22)21-16-23-25-14-12-20(28(23)26-21)11-10-19-6-4-3-5-7-19/h3-9,12-16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBQFZNAUKXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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